Scaffold Utility Evidence: Triazolo[4,3-b]pyridazine Core as a Prodrug or Tool Compound Template in c-Met/Pim-1 Dual Inhibition
No direct biological activity data has been reported for the target compound itself. However, the closest structurally characterized analogs within the [1,2,4]triazolo[4,3-b]pyridazine scaffold have demonstrated quantifiable dual c-Met/Pim-1 kinase inhibitory activity. Compound 4g (a 3,6-disubstituted analog with a different substitution pattern) exhibited IC50 values of 0.163 ± 0.01 μM on c-Met and 0.283 ± 0.01 μM on Pim-1, with a mean GI% value of 55.84 across 60 cancer cell lines [1]. The target compound differs from 4g in its 6-substituent (thioether-linked 4-fluorobenzyl vs. an alternative group), which has been shown in related 6-thioether triazolopyridazine kinase inhibitor series to modulate potency and selectivity via interactions with the kinase hinge region [2]. Without matched-assay data for the target compound, a direct quantitative potency comparison cannot be made; however, the scaffold's established kinase-binding pose and the presence of the thioether linkage at the 6-position provide a rational basis for its potential use as a probe in kinase assays, particularly if metabolic stability conferred by the 4-fluorobenzyl group is a design objective [2].
| Evidence Dimension | Kinase inhibition – c-Met IC50 |
|---|---|
| Target Compound Data | Not reported in the public domain |
| Comparator Or Baseline | Compound 4g (RSC Adv. 2024): c-Met IC50 = 0.163 ± 0.01 μM; Pim-1 IC50 = 0.283 ± 0.01 μM [1] |
| Quantified Difference | Not calculable (target data unavailable) |
| Conditions | In vitro kinase inhibition assay (RSC Adv. 2024, 14, 30346-30363) |
Why This Matters
This establishes the feasibility of the scaffold for dual c-Met/Pim-1 inhibition, indicating that procurement for kinase-focused discovery programs is scaffold-valid, though the specific substituent contribution remains unquantified.
- [1] Mahmoud ME, Ahmed EM, Ragab HM, Eltelbany RFA, Hassan RA. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024;14:30346-30363. doi:10.1039/D4RA04036H View Source
- [2] Galatsis P, Henderson JL, Kormos BL, et al. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Bioorg Med Chem Lett. 2014;24:4132-4140. doi:10.1016/j.bmcl.2014.07.052 View Source
